2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, and an iodinated benzoyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
The synthesis of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Iodination: The benzoyl group is iodinated using iodine or iodinating agents under controlled conditions.
Coupling Reaction: The iodinated benzoyl group is then coupled with the piperazine intermediate under specific reaction conditions to form the desired compound.
Final Modifications: Additional modifications, such as methylation, are performed to achieve the final structure.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The iodinated benzoyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Compared to these compounds, 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its iodinated benzoyl group, which can enhance its pharmacokinetic properties and binding affinity to specific targets.
Properties
Molecular Formula |
C18H22IN5O |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C18H22IN5O/c1-13-12-16(22(2)3)21-18(20-13)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HCFPMDQKOOFQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)N(C)C |
Origin of Product |
United States |
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